N'-(4-nitrobenzylidene)hexanohydrazide
Description
N'-(4-Nitrobenzylidene)hexanohydrazide is a hydrazone derivative synthesized via the condensation of hexanohydrazide with 4-nitrobenzaldehyde. Structurally, it features a hexanoyl backbone linked to a hydrazone group, which is further conjugated with a 4-nitrobenzylidene moiety. The compound’s E-configuration about the C=N bond is stabilized by intramolecular hydrogen bonding and resonance effects. Hydrazones like this are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, as well as their utility in coordination chemistry .
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]hexanamide |
InChI |
InChI=1S/C13H17N3O3/c1-2-3-4-5-13(17)15-14-10-11-6-8-12(9-7-11)16(18)19/h6-10H,2-5H2,1H3,(H,15,17)/b14-10+ |
InChI Key |
AIJIEAFOGYKRCN-GXDHUFHOSA-N |
SMILES |
CCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Hydrazone derivatives with substituted benzylidene groups exhibit distinct physicochemical and biological properties depending on their substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro) enhance resonance stabilization and reactivity compared to electron-donating groups (e.g., methoxy) .
- Backbone flexibility (e.g., hexanoyl vs. pyrazine) influences molecular conformation and intermolecular interactions .
Spectroscopic and Crystallographic Data
- NMR : The NH proton in N'-(4-nitrobenzylidene) derivatives typically resonates at δ ~11.6–11.7 ppm (DMSO-d6) due to strong deshielding, while aromatic protons appear at δ 7.6–8.3 ppm . In contrast, methoxy-substituted analogues show upfield shifts (δ ~3.8 ppm for OCH3) .
- IR : Stretching vibrations for C=O (1645–1687 cm⁻¹) and C=N (1587–1630 cm⁻¹) are consistent across hydrazones .
- Crystal Packing: this compound forms chains via N–H⋯O hydrogen bonds . Methoxy-substituted analogues exhibit π-π stacking due to planar aromatic systems . Chloro-substituted derivatives show smaller dihedral angles (15.9°), enhancing coplanarity and intermolecular interactions .
Computational and Theoretical Insights
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